2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-5-4-6-15(13(11)3)25-18-14(8-21-25)19(27)24(10-20-18)9-17(26)22-16-7-12(2)28-23-16/h4-8,10H,9H2,1-3H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECFLNTYVQOSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which is noted for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C20H22N4O2
- Molecular Weight : 366.42 g/mol
- CAS Number : 894992-37-1
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and pathways crucial for cell proliferation. It has been shown to target cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Biological Activities
The compound exhibits various biological activities, which can be summarized as follows:
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Pyrazolo[3,4-d]pyrimidines have been noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .
- Studies have shown that derivatives of pyrazolo compounds possess significant anti-inflammatory activity with minimal side effects on gastrointestinal health .
- Antioxidant Activity :
Research Findings and Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Analogues and Substituent Effects
Key Observations :
- Position 5 Modifications : The 5-methylisoxazole acetamide in the target compound contrasts with hydrazide (237) or nitrobenzylidene (10e) groups. Hydrazides show stronger apoptosis induction, while nitro groups improve potency .
- Solubility Challenges: All analogs share poor aqueous solubility due to hydrophobic substituents (e.g., dimethylphenyl, trifluoromethyl). Nanoencapsulation (e.g., liposomes) is a viable strategy to address this .
Mechanistic and Pharmacokinetic Comparisons
- EGFR Inhibition: Compound 237 (IC50: 0.186 µM) is less potent than erlotinib (IC50: 0.03 µM), suggesting that hydrazide derivatives may have weaker kinase affinity than anilinoquinazolines. The target compound’s isoxazole group could offer unique binding interactions .
- Apoptosis Induction : Flow cytometry data for compound 235 (apoptosis rate: highest among 234–237) highlights the role of substituents in pro-apoptotic activity. The target compound’s effects remain uncharacterized .
Structural Similarity to Marketed Drugs
- Erlotinib/Lapatinib Analogues : The pyrazolo[3,4-d]pyrimidine core mimics the quinazoline scaffold of erlotinib. Modifications like methyl groups (position 6) and acetamide chains (position 5) aim to optimize lipophilicity and target engagement .
- Clinical Relevance: While erlotinib and lapatinib are FDA-approved, pyrazolo[3,4-d]pyrimidines remain investigational. The target compound’s dimethylphenyl and isoxazole groups may offer a novel selectivity profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis typically involves coupling pyrazolo[3,4-d]pyrimidinone intermediates with substituted acetamides via nucleophilic substitution or condensation reactions. For example, analogs are synthesized by reacting 1-(2,3-dimethylphenyl)-4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidine with α-chloroacetamides (e.g., N-(5-methylisoxazol-3-yl)chloroacetamide) under reflux in aprotic solvents like DMF or THF . Purity (>95%) is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for core:acetamide) are critical to minimize byproducts like unreacted intermediates or dimerized species .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming the molecular structure. Key NMR signals include the pyrazolo[3,4-d]pyrimidinone carbonyl peak at δ ~165–170 ppm and the acetamide NH proton at δ ~10.5 ppm . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Residual solvents (e.g., DMF) are quantified using GC-MS, adhering to ICH guidelines .
Q. What in vitro assays are recommended for preliminary pharmacological evaluation?
- Methodological Answer : Screen for kinase inhibition (e.g., cyclin-dependent kinases) using fluorescence polarization assays with ATP-competitive probes. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC determination via nonlinear regression . Solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (human/rat) should precede in vivo studies .
Advanced Research Questions
Q. How can molecular docking and QSAR models guide the optimization of this compound’s bioactivity?
- Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger) against target proteins (e.g., CDK2, PDB: 1HCL) to identify critical interactions (e.g., hydrogen bonding with pyrimidinone carbonyl). QSAR models using Hammett σ values for substituents (e.g., 2,3-dimethylphenyl) predict electronic effects on binding affinity . Validate predictions by synthesizing analogs with electron-withdrawing groups (e.g., -Cl) and comparing IC shifts .
Q. What experimental design strategies mitigate variability in biological activity data across studies?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize assay conditions. For example, use a central composite design to evaluate factors like cell passage number, serum concentration, and compound pre-incubation time . Statistical analysis (ANOVA, p < 0.05) identifies significant variables. Replicate experiments (n ≥ 3) and include positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Q. How can structural modifications resolve contradictions in solubility and metabolic stability data?
- Methodological Answer : Introduce polar groups (e.g., -OH, -SOH) to the isoxazole ring to enhance aqueous solubility, monitored via shake-flask method. To improve metabolic stability, replace labile methyl groups on the pyrimidinone core with trifluoromethyl or cyclopropyl moieties, assessed via LC-MS/MS in microsomal assays . Parallel artificial membrane permeability assays (PAMPA) guide logP optimization (<5 for CNS penetration) .
Q. What analytical challenges arise in characterizing degradation products, and how are they addressed?
- Methodological Answer : Degradation under accelerated conditions (40°C/75% RH) may produce hydrolyzed pyrazolo[3,4-d]pyrimidinone or oxidized isoxazole derivatives. LC-HRMS with MSE data-independent acquisition identifies degradation pathways. For structural elucidation, isolate products via preparative HPLC and analyze via - COSY and HSQC NMR . Quantify impurities using a validated stability-indicating HPLC method per ICH Q2(R1) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields for similar pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Yield variations (e.g., 40–75%) often stem from differences in substituent electronic effects. Electron-rich aryl groups (e.g., 2,3-dimethylphenyl) increase nucleophilicity, improving coupling efficiency. Use kinetic studies (HPLC monitoring) to compare reaction rates under standardized conditions. If solvents like DMSO suppress side reactions (e.g., oxidation), report solvent dielectric constants and coordination effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
